molecular formula C13H10N2O4 B8523570 6-[5-(Hydroxymethyl)furan-2-yl]imidazo[1,2-a]pyridine-2-carboxylic acid

6-[5-(Hydroxymethyl)furan-2-yl]imidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No. B8523570
M. Wt: 258.23 g/mol
InChI Key: ZVSGZQDHKCSEEJ-UHFFFAOYSA-N
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Patent
US08314109B2

Procedure details

400 mg of ethyl 6-[5-(hydroxymethyl)furan-2-yl]imidazo[1,2-a]pyridine-2-carboxylate are saponified under conditions similar to those described for the preparation of Intermediate 11 (step 11.3) to give 346 mg of 6-[5-(hydroxymethyl)furan-2-yl]imidazo[1,2-a]pyridine-2-carboxylic acid in the form of a white solid.
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Intermediate 11
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[O:7][C:6]([C:8]2[CH:9]=[CH:10][C:11]3[N:12]([CH:14]=[C:15]([C:17]([O:19]CC)=[O:18])[N:16]=3)[CH:13]=2)=[CH:5][CH:4]=1.CC(C)(OC(NC1N=C(C2C=CC3N(C=C(C(O)=O)N=3)C=2)C=CC=1)=O)C>>[OH:1][CH2:2][C:3]1[O:7][C:6]([C:8]2[CH:9]=[CH:10][C:11]3[N:12]([CH:14]=[C:15]([C:17]([OH:19])=[O:18])[N:16]=3)[CH:13]=2)=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
OCC1=CC=C(O1)C=1C=CC=2N(C1)C=C(N2)C(=O)OCC
Step Two
Name
Intermediate 11
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(OC(=O)NC1=CC=CC(=N1)C=1C=CC=2N(C1)C=C(N2)C(=O)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OCC1=CC=C(O1)C=1C=CC=2N(C1)C=C(N2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 346 mg
YIELD: CALCULATEDPERCENTYIELD 95.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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